N,N-Dibenzylbenzamide

Description

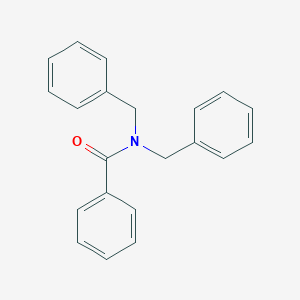

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c23-21(20-14-8-3-9-15-20)22(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQBFCHDNFXWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178531 | |

| Record name | Benzamide, N,N-dibenzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201460 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23825-35-6 | |

| Record name | N,N-Bis(phenylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23825-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N,N-dibenzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023825356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406284 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N-dibenzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIBENZYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Dibenzylbenzamide

Classical and Established Synthetic Routes

Traditional methods for forming the N,N-Dibenzylbenzamide structure rely on two primary disconnection approaches: the alkylation of a primary amide or the acylation of a secondary amine.

Alkylation of Benzamide (B126) with Benzyl (B1604629) Halides: Mechanistic Considerations and Optimization

This approach involves the sequential N-alkylation of benzamide with two equivalents of a benzyl halide, such as benzyl bromide or benzyl chloride. The amide nitrogen, while generally not highly nucleophilic, can be deprotonated by a strong base to form a more reactive amidate anion, which then displaces the halide from the benzyl group via a nucleophilic substitution (SN2) reaction. stackexchange.com

Role of Basic Conditions and Solvent Effects

The choice of base and solvent is critical for the success of the N-alkylation of amides. A sufficiently strong base is required to deprotonate the amide N-H bond, as the amide proton is only weakly acidic. stackexchange.com Common bases used for this purpose include sodium hydride (NaH) and potassium hydroxide (B78521) (KOH). stackexchange.comnih.gov The base's strength and steric properties can influence the reaction rate and selectivity.

The solvent plays a crucial role in solvating the reactants, particularly the amidate intermediate, and influencing the reaction pathway. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene (B28343) are frequently employed. stackexchange.comnih.govresearchgate.net The choice of solvent can significantly impact reaction yields, with studies on related N-alkylations showing large variations in efficiency between different solvent systems. stackexchange.comresearchgate.net For instance, in the cobalt-catalyzed N-alkylation of benzamide with benzyl alcohol, toluene was found to be a superior solvent compared to methanol, ethanol, or THF. nih.gov

| Base | Solvent | Typical Conditions | Role |

| Sodium Hydride (NaH) | THF, DMF | Anhydrous, inert atmosphere | Strong, non-nucleophilic base that irreversibly deprotonates the amide to form the nucleophilic amidate. |

| Potassium Hydroxide (KOH) | Toluene | Elevated temperatures (e.g., 115-130 °C) | A strong, cost-effective base used in catalytic systems to promote the reaction. nih.gov |

| Cesium Carbonate (Cs₂CO₃) | DMF | Often used with a catalyst like I₂ | A base used to drive the reaction equilibrium by neutralizing the generated acid. stackexchange.com |

Reaction Kinetics and Selectivity Challenges

A primary challenge in synthesizing this compound via this route is controlling the selectivity. The reaction proceeds in two steps: the formation of the mono-alkylated intermediate, N-benzylbenzamide, followed by a second alkylation to yield the desired this compound. A significant kinetic challenge is the potential for the reaction to stop at the mono-alkylated stage or for the starting ammonia/amine to compete with the alkylating agent, leading to a mixture of primary, secondary, and tertiary amines. wikipedia.org Achieving high yields of the di-substituted product requires carefully controlled stoichiometry and reaction conditions to drive the second alkylation to completion without significant side reactions. The product of the first alkylation, a secondary amide, must be deprotonated and react with a second molecule of the alkylating agent. wikipedia.org

Acylation of Dibenzylamine (B1670424) with Benzoyl Halides: Efficiency and Reproducibility in Laboratory-Scale Synthesis

A more common and often more efficient classical route to this compound is the acylation of dibenzylamine with a benzoyl halide, typically benzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acid halide. unacademy.comvedantu.com

This method is generally high-yielding and reproducible. An example of this procedure involves the reaction of dibenzylamine with benzoyl chloride under ultrasound irradiation at room temperature, which proceeds to completion in 90 minutes with a 92% yield. tsijournals.com The process is often performed in a two-phase solvent system (e.g., water and an organic solvent), with a base like sodium hydroxide added to neutralize the hydrochloric acid byproduct and catalyze the reaction. unacademy.com

Comparative Analysis of Reactants and Conditions

The reactivity in this synthesis is influenced by the choice of acylating agent and the reaction conditions.

Acylating Agent: Benzoyl chloride is the most common and reactive agent for this transformation. unacademy.com Benzoic anhydride (B1165640) can also be used, though it is generally less reactive than the corresponding acid chloride.

Base: A base is required to scavenge the acid (e.g., HCl) generated during the reaction. Aqueous sodium hydroxide is standard for the Schotten-Baumann reaction. unacademy.com Organic bases like pyridine (B92270) can also be used, sometimes acting as both a base and a nucleophilic catalyst.

Reaction Conditions: The reaction is often rapid, even at room temperature. The use of ultrasound has been shown to promote the reaction, reducing reaction times. tsijournals.com This method demonstrates good chemoselectivity, as in molecules containing both hydroxyl and amino groups, N-benzoylation is favored over O-benzoylation. tsijournals.com

| Amine | Acylating Agent | Conditions | Yield | Reference |

| Dibenzylamine | Benzoyl Chloride | Ultrasound, Room Temp, 90 min | 92% | tsijournals.com |

| Benzylamine (B48309) | Benzoyl Chloride | Ultrasound, Room Temp, 10 min | 95% | tsijournals.com |

| Aniline | Benzoyl Chloride | Ultrasound, Room Temp, 5 min | 98% | tsijournals.com |

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy.

Several advanced strategies have been applied to amide synthesis that are applicable to this compound. One prominent green alternative involves the catalytic N-alkylation of amides with alcohols, which replaces hazardous alkyl halides with more benign alcohols, with water being the only byproduct. nih.gov For example, cobalt and nickel-based nanocatalysts have been successfully used for the N-alkylation of benzamide with benzyl alcohol. nih.govresearchgate.netrsc.org

Another advanced approach is the use of continuous flow reactors. The synthesis of this compound has been achieved in a screw reactor at room temperature using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent, affording the product in 86% yield. rsc.org This method allows for better process control and scalability.

Other modern techniques in amide synthesis include:

Catalytic Amidation: Utilizing transition metal catalysts (e.g., palladium, copper) or organocatalysts to facilitate amide bond formation under milder conditions. numberanalytics.com

Biocatalysis: Employing enzymes like lipases to catalyze amide formation with high selectivity under environmentally friendly conditions. numberanalytics.com

Photoredox Catalysis: Using visible light to mediate the synthesis of amides from halides and other precursors under mild conditions. mdpi.com

| Method/Catalyst System | Reactants | Key Advantages | Reference |

| Continuous Flow Synthesis (EDC.HCl) | Benzoic Acid, Dibenzylamine | Scalable, controlled, room temperature operation. | rsc.org |

| Cobalt Nanoparticle Catalyst (Co-L5@C-800) | Benzamide, Benzyl Alcohol | Replaces alkyl halides with alcohols, releasing only water as a byproduct. | nih.govrsc.org |

| Nickel on Silica-Alumina Catalyst (Ni/SiO₂-Al₂O₃) | Amides, Benzyl Alcohol | Solvent-free conditions, use of a heterogeneous catalyst. | researchgate.net |

| Gold Nanoparticle Catalysis | Alcohols, Amines | High activity and selectivity under aerobic conditions. | acs.org |

Catalytic Enhancements for Amide Bond Formation

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, higher yields, and improved selectivity. For the synthesis of this compound, both phase-transfer catalysis and microwave-assisted protocols have emerged as significant enhancements over traditional methods.

Phase-Transfer Catalysis in Alkylation Reactions

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases (typically aqueous and organic). In the context of this compound synthesis, PTC is particularly useful for the N-alkylation of a primary amide like benzamide with benzyl halides. The catalyst, often a quaternary ammonium (B1175870) salt, transports the deprotonated amide from the aqueous phase to the organic phase, where it can react with the alkylating agent. This method avoids the need for strictly anhydrous conditions and strong, hazardous bases often required in traditional alkylations. While specific studies detailing the synthesis of this compound via PTC are not prevalent in the provided results, the general applicability of PTC for the N,N-dialkylation of primary amides is a well-established principle in organic chemistry.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained considerable attention for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. This technology utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to accelerated reaction rates. The synthesis of N-benzylamide conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) has been successfully demonstrated using a microwave-assisted bimolecular nucleophilic substitution as the key step. nih.gov In this study, the use of isopropyl alcohol as a solvent was effective in suppressing competing elimination reactions. nih.gov For instance, the modification of benzamide derivatives through microwave-assisted continuous flow synthesis (MACOS) has been shown to be highly efficient. A reaction of 3-ethynyl-N,N-diisopropylbenzamide with alkynes under microwave irradiation at 120°C was completed in 10 minutes, achieving a 40% yield, a significant improvement over the 24 hours required by conventional heating. These findings underscore the potential of microwave-assisted protocols for the rapid and efficient synthesis of this compound from benzoic acid and dibenzylamine.

Enzymatic Acylation for Sustainable Production

In the drive towards greener and more sustainable chemical processes, enzymatic catalysis has emerged as a compelling alternative to traditional chemical methods. Enzymes, such as lipases, can catalyze the formation of amide bonds with high selectivity and under mild reaction conditions, often in aqueous or solvent-free systems. The metabolic N-oxygenation of certain nitrogenous compounds can lead to the formation of amides. fabad.org.tr For instance, metabolic studies have shown that N-benzylic tertiary and secondary amines can be converted to their corresponding N-acyl derivatives. fabad.org.tr The synthesis of amides in these biological systems is thought to proceed through the initial formation of a nitrone from a secondary amine, with hydroxylamines as intermediate products. fabad.org.tr While direct enzymatic synthesis of this compound is not explicitly detailed in the search results, the principles of biocatalytic amidation suggest that the acylation of dibenzylamine with an activated benzoic acid derivative, catalyzed by an appropriate enzyme, is a feasible and sustainable synthetic route.

Metal-Free Amidation Reactions for C-N Bond Formation

The development of metal-free synthetic methods is a significant goal in modern chemistry, aiming to reduce costs and the environmental impact associated with metal catalysts. Several innovative metal-free strategies for the formation of the C-N bond in amides have been developed.

Oxidative Amidation via C-H Activation

Oxidative amidation via C-H activation represents a highly atom-economical approach to amide synthesis, directly coupling an amine with a C-H bond of an aldehyde or alcohol. A metal- and solvent-free method for the oxidative amidation of aldehydes has been reported using a combination of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium (B224687) iodide (TBAI). nih.gov This radical-induced cross-coupling provides a direct route to amides from readily available starting materials. nih.gov Another metal-free approach involves the reaction of α-aminonitriles with dimethyl sulfoxide (B87167) (DMSO) in the presence of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). wiley.com This method allows for the one-pot synthesis of tertiary amides from aldehydes and amines, with this compound being synthesized in an 85% yield. wiley.com The reaction proceeds efficiently at 100°C in open air. wiley.com

Table 1: Metal-Free Oxidative Amidation for this compound Synthesis wiley.com

| Starting Materials | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|

This table is interactive. Click on the headers to sort.

Ammonia-Borane Catalyzed Direct Amidation

Ammonia-borane (NH₃·BH₃) has emerged as an effective, substoichiometric precatalyst for the direct amidation of carboxylic acids with amines. nih.govorganic-chemistry.org This method is valued for its operational simplicity, high functional group tolerance, and often chromatography-free purification. nih.govorganic-chemistry.org The process involves the in situ generation of amine-boranes, which are the active catalytic species. nih.gov

Research has shown that ammonia-borane can efficiently catalyze the formation of both aromatic and aliphatic amides using equimolar amounts of the acid and amine coupling partners. organic-chemistry.org The reaction mechanism is believed to proceed through the formation of a triacyloxyborane-amine complex, which facilitates the amidation. organic-chemistry.org A key advantage of this catalytic system is that it does not necessitate the removal of water, particularly on smaller scales, which simplifies the experimental setup. organic-chemistry.org

In the context of this compound synthesis, studies have explored the reaction of benzoic acid and dibenzylamine using ammonia-borane as a catalyst. It has been observed that while the synthesis of secondary amides using this method is highly facile and can result in nearly quantitative yields, the formation of tertiary amides like this compound proceeds with significantly lower efficiency. purdue.edu One study reported a yield of less than 30% for this compound under standard conditions that were optimal for secondary amides. purdue.edu Investigations into catalyst equivalency showed that increasing the amount of ammonia-borane to as high as 50 mol% was necessary to improve the yield of the tertiary amide. purdue.edu

Table 1: Ammonia-Borane Catalyzed Amidation Findings

| Amide Type | Reactants | Catalyst Loading | Yield | Reference |

|---|---|---|---|---|

| Secondary Amide | Benzoic Acid + Benzylamine | 10 mol% | ~Quantitative | purdue.edu |

| Tertiary Amide (this compound) | Benzoic Acid + Dibenzylamine | 10 mol% | <30% | purdue.edu |

Boron-Mediated Amidation Strategies

Boron-based reagents, particularly boronic acids and borate (B1201080) esters, are widely utilized to mediate the direct formation of amides from carboxylic acids and amines. acs.orgacs.org These methods are generally considered advantageous over traditional coupling-reagent-based approaches due to milder conditions and different reactivity profiles.

Boronic acid-catalyzed amidations typically require conditions that facilitate the removal of water, which is a byproduct of the condensation reaction. acs.orgnih.gov This is often achieved through azeotropic reflux with a Dean-Stark apparatus or by using dehydrating agents like molecular sieves. acs.orgacs.org The catalytic cycle is thought to involve the formation of B-O-B anhydride-like intermediates that react with the carboxylic acid to form a doubly bridged carboxylate complex, which is then susceptible to nucleophilic attack by the amine. durham.ac.uk The reactivity in these systems often correlates with the pKa of the carboxylic acid. durham.ac.uk To enhance catalyst stability and reusability, solid-supported boronic acid catalysts have been developed, demonstrating efficient amidation. durham.ac.uk

Stoichiometric boron reagents, such as the borate ester tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), offer an alternative that often does not require stringent anhydrous conditions. acs.orgacs.org This reagent has proven effective for a broad scope of carboxylic acids and amines, including primary and secondary amines. acs.org The reactions are typically run with equimolar amounts of the acid and amine in a solvent like acetonitrile (B52724) at elevated temperatures (e.g., 80 °C). acs.orgacs.org An advantage of this system is the development of a solid-phase workup procedure using resins to remove byproducts and unreacted starting materials, thereby avoiding aqueous workup or chromatography. acs.org While the synthesis of this compound is not explicitly detailed, the successful coupling of various benzoic acids and secondary amines suggests the feasibility of the method. acs.org For instance, the related compound N,N-dibenzyl-2-phenylacetamide has been synthesized using this method, although in a low yield of 12%. acs.org

Deep Eutectic Solvents in Amide Coupling Reactions

Deep Eutectic Solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents in chemical synthesis. rsc.orgnih.gov A DES is typically a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, at a specific molar ratio, exhibit a significant depression in melting point compared to the individual components. mdpi.com Common examples include mixtures of choline (B1196258) chloride (ChCl) with urea (B33335) or glycerol. mdpi.comresearchgate.net

In the context of amide synthesis, DESs can serve as both the reaction medium and, in some cases, as reactants or catalysts. rsc.org Their use offers several advantages, including low cost, low toxicity, biodegradability, and often simplified product recovery without the need for chromatographic purification. rsc.orgresearchgate.net

Several studies have demonstrated the utility of DESs for amide bond formation. One approach involves using a DES like ChCl/Urea as the solvent for amidations mediated by coupling agents such as 2,4,6-trichloro-1,3,5-triazine (TCT). researchgate.net This system allows for the coupling of various carboxylic acids and amines at room temperature in good yields. researchgate.net Another strategy utilizes "Reactive Deep Eutectic Solvents" (RDESs), where the solvent components also act as the reactants, further minimizing waste. rsc.org While specific examples for the synthesis of this compound in DESs are not prominent in the literature, the general applicability to a wide range of acids and amines, including the formation of N-benzylbenzamide in a ChCl/Urea system, indicates the potential of this methodology. researchgate.net The non-volatile and non-toxic nature of DESs makes them particularly attractive for developing more sustainable industrial processes. rsc.org

Visible Light-Induced Transformations for Amide Synthesis

Photoredox catalysis using visible light has become a powerful tool for forging chemical bonds under mild conditions. nih.gov This approach has been successfully applied to amide synthesis through various mechanistic pathways, including the amidation of alcohols and oxidative C-N cleavage. nih.govorganic-chemistry.org

One strategy involves the photoredox-catalyzed amidation of benzylic alcohols with amines. nih.gov This reaction can be performed in a green solvent like ethyl acetate (B1210297), using an inexpensive energy source and stable starting materials. nih.gov

More directly relevant to this compound, visible-light-induced reactions of N,N-dibenzylanilines have been reported. A metal-free photoredox-catalyzed direct α-oxygenation of N,N-dibenzylanilines using an acridinium (B8443388) photocatalyst ([Acr⁺-Mes]BF₄) and molecular oxygen as a green oxidant can produce imides. nih.gov The reaction proceeds via reductive quenching of the excited photocatalyst by the N,N-dibenzylaniline. nih.gov

Furthermore, iron-catalyzed hydrosilylation of carboxamides under blue light irradiation has been shown to be effective for the reduction of the amide bond. researchgate.net In studies involving this compound derivatives, this method successfully reduced the amides to the corresponding tertiary amines in high yields (90-96%). researchgate.net These studies highlight the dual role of blue light, which is crucial for generating the active catalytic species and for facilitating steps within the catalytic cycle. researchgate.net Although this specific example is a reduction rather than a synthesis of the amide, it demonstrates the successful application of visible light in transformations involving the this compound scaffold.

Industrial Production Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization, scalability, safety, cost-effectiveness, and sustainability. Several of the modern synthetic methodologies discussed offer potential advantages in an industrial context.

Continuous Flow Synthesis: A significant advancement for industrial production is the use of continuous flow reactors. The synthesis of this compound has been successfully demonstrated in a single-screw reactor, yielding the product in clear liquid form with a high yield (86%). rsc.org Flow chemistry offers superior heat and mass transfer, improved safety for handling hazardous reagents, easier scalability, and the potential for process automation and integration, making it highly attractive for large-scale manufacturing. soton.ac.uk

Catalyst and Solvent Selection: The choice of catalyst and solvent is paramount for creating a green and efficient process.

Heterogeneous Catalysis: The development of solid-supported catalysts, such as the polystyrene-based boronic acid catalyst, facilitates easy separation of the catalyst from the reaction mixture, enabling recycling and reducing contamination of the final product. durham.ac.uk This simplifies purification and reduces waste, aligning with the principles of green chemistry.

Green Solvents: The use of Deep Eutectic Solvents (DESs) as a replacement for volatile organic solvents can significantly improve the environmental footprint of the synthesis. rsc.orgresearchgate.net Their low toxicity, biodegradability, and potential for reuse are key benefits. The simplified workup procedures often associated with DES-based systems can also reduce operational costs.

Catalyst Efficiency: Methods that employ low loadings of a catalyst, such as the ammonia-borane system (10 mol%), are economically favorable. organic-chemistry.org However, for less reactive substrates like the precursors to this compound, where higher catalyst loadings may be required, process optimization becomes critical to balance yield and cost. purdue.edu

Reactivity and Transformational Chemistry of N,n Dibenzylbenzamide

Fundamental Chemical Transformations

The core structure of N,N-Dibenzylbenzamide can be modified through several fundamental reaction types that target its inherent functional groups.

While direct oxidation studies on this compound are not extensively documented, the reactivity of its constituent parts, particularly the N-benzyl groups, can be inferred from the oxidation of analogous compounds. The benzylic C-H bonds adjacent to the nitrogen atom are susceptible to oxidation. For instance, the oxidation of tribenzylamine (B1683019), a structurally similar tertiary amine, with potassium permanganate (B83412) (KMnO₄) under phase-transfer catalysis conditions yields this compound in high (91%) yield. thieme-connect.de This transformation highlights the susceptibility of the benzylic C-H bond to oxidation, converting the amine into an amide.

Furthermore, ruthenium tetraoxide (RuO₄) is a potent oxidant for N-benzylated tertiary amines, typically leading to functionalization at the benzylic position. researchgate.net In related transformations, the decomposition of a diazonium salt derived from o-amino-N,N-dibenzylbenzamide results in products of hydrolysis and dealkylation, such as benzaldehyde (B42025) and N-benzylbenzamide. researchgate.netdss.go.th This process involves a 1,5-hydride transfer from a benzyl (B1604629) group, indicating a pathway for the cleavage and subsequent oxidation of the benzyl moiety under specific reactive conditions. researchgate.netdss.go.th

The carbonyl group of this compound can be effectively reduced to a methylene (B1212753) group, converting the amide into the corresponding tertiary amine, tribenzylamine. This deoxygenative reduction is often accomplished through hydrosilylation reactions catalyzed by base metals. Iron and cobalt complexes have proven particularly effective.

For example, an iron(II) N-phosphinoamidinate pre-catalyst, (κ²-P,N)Fe{N(SiMe₃)₂}, in the presence of phenylsilane (B129415) (PhSiH₃), efficiently reduces this compound. mdpi.com The reaction proceeds with high conversion (>95%) and primarily results in C-O bond cleavage to give tribenzylamine (NBn₃) in 73% yield, along with a smaller amount of the C-N cleavage product, dibenzylamine (B1670424) (HNBn₂), in 10% yield. mdpi.com The reaction is believed to proceed through a reactive iron-hydride intermediate. mdpi.com In contrast, using a simpler iron pre-catalyst without the ancillary phosphinoamidinate ligand, such as Fe{N(SiMe₃)₂}₂, results in significantly lower conversion (39%), underscoring the crucial role of the ligand in catalytic activity. mdpi.comresearchgate.net

The following table summarizes the findings for the catalytic reduction of this compound.

| Catalyst | Reductant | Temp. (°C) | Time (h) | Conversion (%) | Products (Yield %) | Ref |

| (κ²-P,N)Fe{N(SiMe₃)₂} | PhSiH₃ | 75 | 1 | >95 | Tribenzylamine (73), Dibenzylamine (10) | mdpi.comresearchgate.net |

| Fe{N(SiMe₃)₂}₂ | PhSiH₃ | 75 | 1 | 39 | Tribenzylamine (33), Dibenzylamine (<5) | mdpi.comresearchgate.net |

| (κ²-P,N)Co{N(SiMe₃)₂} | PhSiH₃ | 75 | - | >95 | Tribenzylamine (61) | researchgate.net |

This table is interactive and can be sorted by column headers.

The N-benzyl groups of this compound exhibit considerable stability and are generally resistant to nucleophilic cleavage under certain conditions. In a study investigating palladium-catalyzed debenzylation using sodium hydride, it was found that while aryl benzyl ethers were readily cleaved, the N-benzyl bonds in this compound remained intact. sci-hub.se This chemoselectivity highlights the robustness of the N-C(benzyl) bond in this amide compared to an O-C(benzyl) bond in an ether under these specific reductive, nucleophilic conditions. sci-hub.se

However, the benzyl groups can be involved in transformations under different circumstances. In the thermal decomposition of the diazonium salt of o-amino-N,N-dibenzylbenzamide, an intramolecular 1,5-hydride shift occurs from one of the N-benzyl groups to the phenyl cation generated upon loss of N₂. dss.go.thrsc.orgrsc.org The resulting iminium ion intermediate does not cyclize but instead undergoes hydrolysis, leading to de-benzylation and the formation of N-benzylbenzamide and benzaldehyde. dss.go.thrsc.orgrsc.org This reaction showcases a pathway for benzyl group cleavage that is initiated by an intramolecular electrophilic center rather than an external nucleophile.

Reduction Reactions to Amine Derivatives

Transition Metal-Catalyzed Reactions

The aromatic rings of this compound provide a scaffold for transition metal-catalyzed C-H activation and functionalization, enabling the introduction of new substituents at positions that are otherwise unreactive.

The benzoyl moiety of this compound can undergo regioselective C-H functionalization at the ortho position. Palladium catalysis has been successfully employed for the direct ortho-acylation of tertiary benzamides with α-oxocarboxylic acids. This reaction proceeds with high selectivity for mono-acylation, affording ortho-acylated benzamides in moderate to good yields. researchgate.net For instance, this compound can be coupled with arylglyoxylic acids in a decarboxylative process to introduce an acyl group specifically at the ortho-position of the benzoyl ring. rsc.org

The mechanism of the palladium-catalyzed ortho-acylation is believed to proceed through a pathway involving amide-directed C-H activation. The key steps are:

Coordination: The reaction is initiated by the coordination of the palladium(II) catalyst to the oxygen atom of the amide carbonyl group. researchgate.net This coordination acts as a directing element, positioning the catalyst in proximity to the ortho C-H bonds of the benzoyl ring.

C-H Activation/Palladation: Through a concerted metalation-deprotonation (CMD) pathway, the palladium center activates one of the ortho C-H bonds, leading to the formation of a stable five-membered palladacycle intermediate. This step is often the rate-determining step of the catalytic cycle.

Oxidative Addition/Decarboxylation: The acylating agent, an α-oxocarboxylic acid, undergoes oxidative addition to the palladacycle, often accompanied by decarboxylation to form an aryl-acyl-palladium(IV) intermediate or a related species.

Reductive Elimination: The final step is the reductive elimination of the ortho-acylated product. This step forms the new carbon-carbon bond and regenerates the active palladium(II) catalyst, allowing it to re-enter the catalytic cycle.

This mechanistic paradigm, where a functional group directs a metal catalyst to activate a typically inert C-H bond, is a cornerstone of modern synthetic chemistry and enables precise modification of aromatic structures like this compound.

Palladium-Catalyzed Ortho-Acylation Reactions

Influence of Steric Hindrance on Reactivity and Nitrogen Coordination

The steric environment around the amide functional group plays a critical role in dictating the reactivity of this compound. The two benzyl substituents on the nitrogen atom create significant steric crowding, which can impede the approach of a catalyst and subsequent coordination. This effect is observable when comparing its reactivity to less hindered amides.

Research has shown that increasing steric bulk on the amide nitrogen generally leads to decreased reactivity in catalytic reductions. For example, in cobalt-catalyzed hydrosilylation reactions, this compound shows higher conversion rates than the more sterically demanding N,N-diisopropylbenzamide and N,N-dicyclohexylbenzamide, which may exhibit only minimal conversion under similar conditions. mdpi.com Similarly, in certain iron-catalyzed systems, the yields of deoxygenated products have been observed to decrease as the steric crowding around the amide nitrogen increases. mdpi.com This demonstrates that while the benzyl groups are not as sterically prohibitive as dual isopropyl or cyclohexyl groups, they still present a notable steric barrier that influences catalyst efficiency and reaction outcomes. mdpi.com In some cases, achieving good conversion with substrates bearing sterically demanding groups requires using a greater excess of the reducing agent, such as a silane (B1218182). wiley.com

Role of Amide Oxygen Coordination in Catalytic Cycles

In the catalytic reduction of amides, including this compound, the initial interaction between the substrate and the metal catalyst is widely proposed to occur at the amide oxygen. The carbonyl oxygen acts as a Lewis basic site, coordinating to the electrophilic metal center. This coordination is a crucial first step in the activation of the otherwise unreactive amide bond.

Mechanistic proposals for iron- and cobalt-catalyzed hydrosilylation suggest that the catalytic cycle begins with the hydrosilylation of the amide carbonyl group. mdpi.com This process forms a key intermediate, an O-silylated N,O-acetal. mdpi.com The formation of this intermediate is facilitated by the initial coordination of the amide oxygen to the metal catalyst. Subsequent cleavage of the C-O bond in this acetal (B89532) generates an iminium ion, which is then further reduced to the final amine product. mdpi.com While not a reduction, the principle of oxygen coordination is also seen in other transformations; for instance, a proposed mechanism for a palladium-catalyzed β-arylation of pivalamides involves the coordination of the Pd(II) species with the amide oxygen to form a rigid, five-membered ring intermediate that facilitates C-H activation. acs.org This recurring motif underscores the fundamental role of the amide oxygen as the primary site of interaction with metal catalysts to initiate a wide range of chemical transformations.

Pd(II)/Pd(III) Catalytic Cycle and Acyl Radical Intermediates

A review of the scientific literature on the deoxygenative reduction of this compound does not indicate that this transformation proceeds via a Pd(II)/Pd(III) catalytic cycle or involves the formation of acyl radical intermediates. While palladium catalysis is extensively used for other amide transformations, such as C-H activation and cross-coupling reactions which can proceed through Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles, these specific mechanistic pathways are not documented for the deoxygenative hydrosilylation of this compound. syr.edunih.gov

Deoxygenative Reduction of this compound to Amines

The deoxygenative reduction of this compound to the corresponding tertiary amine, tribenzylamine, is a significant transformation. Catalytic hydrosilylation, employing first-row transition metals such as iron, cobalt, and nickel, has emerged as an effective method for this conversion, offering an alternative to harsher stoichiometric reagents. researchgate.net

Iron-Catalyzed Hydrosilylation Systems

Iron catalysts are an attractive option for amide reduction due to iron's low cost and low toxicity. Several iron-based systems have been shown to effectively catalyze the hydrosilylation of this compound.

One notable system utilizes a well-defined iron(II) N-phosphinoamidinate pre-catalyst, (κ²-P,N)Fe{N(SiMe₃)₂}. mdpi.com With this catalyst, this compound can be converted to tribenzylamine with high efficiency. mdpi.com For instance, using 2 mol% of the catalyst at 75 °C resulted in over 95% conversion of the amide in just one hour, yielding 73% of tribenzylamine. mdpi.com The reaction is believed to proceed through a reactive iron-hydride intermediate. mdpi.com In contrast, using a simpler catalyst like Fe{N(SiMe₃)₂}₂ under similar conditions resulted in significantly lower conversion (39%), highlighting the crucial role of the ancillary ligand in catalyst performance. mdpi.comuzh.ch

Another innovative approach involves a blue-light-promoted iron-catalyzed reduction at ambient temperatures. researchgate.net Using an iron(0) pre-catalyst, Fe(CO)₄(IMes), this compound derivatives were successfully reduced to their corresponding amines in high yields (90-96%) under blue-light LED irradiation. researchgate.net The proposed mechanism for many iron-catalyzed hydrosilylations involves the initial formation of an O-silylated N,O-acetal, which then cleaves to an iminium ion that is subsequently reduced to the amine. mdpi.com

| Catalyst System | Silane | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| (κ²-P,N)Fe{N(SiMe₃)₂} (2 mol%) | PhSiH₃ | 75 °C, 1 h | 73% (NBn₃) | mdpi.com |

| Fe(CO)₄(IMes) (5 mol%) | PhSiH₃ | Blue LED, rt, 24 h | 91-96% | researchgate.net |

| Fe{N(SiMe₃)₂}₂ | PhSiH₃ | 75 °C | 33% (NBn₃) | mdpi.com |

Cobalt-Catalyzed Hydrosilylation Systems

Cobalt-based catalytic systems for amide hydrosilylation are less common than their iron counterparts but have been used effectively. mdpi.com The catalyst Co₂(CO)₈ can be activated either thermally (at 100 °C) or photochemically to reduce a variety of tertiary amides, including N,N-dibenzylamides. mdpi.com The choice of silane can significantly impact the reaction, with phenylsilane (PhSiH₃) sometimes providing better yields than polymethylhydrosiloxane (B1170920) (PMHS), an effect attributed to steric factors of the silane itself. mdpi.com Another effective system employs a low-coordinate Co(II) N-phosphinoamidinate complex, which demonstrates good reactivity for the reduction of this compound. mdpi.com

| Catalyst System | Substrate | Silane | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| Co₂(CO)₈ (0.5 mol%) | N-benzylbenzamide | PhSiH₃ | 100 °C, 16 h | 48% | mdpi.com |

| (κ²-PN)Co{N(SiMe₃)₂} | This compound | PhSiH₃ | 75 °C, 1 h | >95% conv., 71% amine | mdpi.com |

Nickel-Catalyzed Hydrosilylation Systems

Nickel catalysts have shown exceptional activity in the deoxygenative hydrosilylation of amides. mdpi.com In a direct comparison for the reduction of this compound, a nickel N-phosphinoamidinate complex, (κ²-P,N)Ni{N(SiMe₃)₂}, exhibited superior activity compared to its analogous iron and cobalt complexes. mdpi.com This nickel catalyst achieved an 85% yield of tribenzylamine within 18 hours at 75 °C. mdpi.com The activity of nickel catalysts extends to other systems as well. For example, NiCl₂(dme) has been used for the deoxygenative hydrosilylation of tertiary amides. mdpi.com The high efficiency of these earth-abundant metal catalysts makes them powerful tools for the challenging reduction of robust amide functional groups. mdpi.comresearchgate.net

| Catalyst System | Silane | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| (κ²-P,N)Ni{N(SiMe₃)₂} | PhSiH₃ | 75 °C, 18 h | 85% (NBn₃) | mdpi.com |

| (κ²-P,N)Ni(OᵗBu) | PhSiH₃ | 75 °C, 18 h | 85% (NBn₃) | mdpi.com |

Manganese-Catalyzed Hydrosilylation Systems

The deoxygenative hydrosilylation of tertiary amides to their corresponding tertiary amines is a significant transformation in organic synthesis. While various transition metals can catalyze this reaction, earth-abundant and less toxic metals like manganese have garnered substantial interest. nsf.govresearchgate.net Manganese-catalyzed hydrosilylation reactions of amides have been demonstrated primarily for tertiary amides. researchgate.netmdpi.com

Initial explorations involved manganese carbonyl complexes under thermal or photolytic conditions. researchgate.netmdpi.com For instance, Mn₂(CO)₁₀ was used for the deoxygenative hydrosilylation of N-acetylpiperidine. mdpi.com More recently, defined manganese complexes featuring ancillary ligands have shown improved catalytic activity. A notable example is the (κ²-P,N)Mn{N(SiMe₃)₂} pre-catalyst, which has demonstrated efficacy in the reduction of tertiary amides. mdpi.com This complex was found to be more active than the related bis(hexamethyldisilazide) complex, Mn{N(SiMe₃)₂}₂, for the reduction of N,N-dibenzylpivalamide, highlighting the crucial role of the supporting ligand in the catalytic system. mdpi.com

Detailed findings from studies on manganese- and other base metal-catalyzed hydrosilylation of this compound and similar tertiary amides are summarized below.

| Catalyst | Substrate | Silane | Conditions | Yield | Source |

|---|---|---|---|---|---|

| (κ²-P,N)Mn{N(SiMe₃)₂} | N,N-dibenzylpivalamide | PhSiH₃ | 5 mol% catalyst, 75 °C, 1 h | >90% conversion | mdpi.com |

| Mn{N(SiMe₃)₂}₂ | N,N-dibenzylpivalamide | PhSiH₃ | 5 mol% catalyst, 75 °C, 1 h | 70% conversion | mdpi.com |

| (κ²-P,N)Fe{N(SiMe₃)₂} | This compound | PhSiH₃ | 1 mol% catalyst, 80 °C, 1 h | ~100% (Tribenzylamine) | researchgate.net |

| (κ²-P,N)Ni{N(SiMe₃)₂} | This compound | PhSiH₃ | 18 h, 75 °C | 85% (Tribenzylamine) | mdpi.com |

| Fe{N(SiMe₃)₂}₂ | This compound | PhSiH₃ | 75 °C, 18 h | 33% (Tribenzylamine) | researchgate.netmdpi.com |

Mechanistic Investigations of Hydrosilylation (e.g., Deuterium (B1214612) Labeling, O-Silylated N,O-Acetal Intermediates)

The mechanism for the deoxygenative hydrosilylation of tertiary amides catalyzed by base metals like iron, which is considered analogous to manganese-catalyzed systems, has been investigated. mdpi.comresearchgate.net The generally accepted pathway does not involve the direct reduction of the carbonyl. Instead, it proceeds through a two-step sequence involving two separate hydrosilylation events.

The proposed mechanism is as follows:

Formation of an O-silylated N,O-acetal: The catalytically active metal-hydride species first adds a silyl (B83357) group to the amide's carbonyl oxygen and a hydride to the carbonyl carbon. mdpi.comresearchgate.net This initial hydrosilylation of the carbonyl group results in the formation of a key intermediate known as an O-silylated N,O-acetal (also referred to as a silyl aminal or O-silylated hemiaminal). mdpi.comresearchgate.net

Formation of an Iminium Ion: The O-silylated N,O-acetal is unstable and undergoes cleavage of the C–O bond, eliminating a silanolate species to generate a transient, electrophilic iminium ion. mdpi.com In some iron-catalyzed systems, the addition of an oxophilic Lewis acid like LiCl can facilitate this step, leading to higher yields of the desired amine. mdpi.com

Reduction of the Iminium Ion: The generated iminium ion is then rapidly reduced in a second hydrosilylation step to afford the final tertiary amine product and regenerate the active catalyst. mdpi.com

Strong evidence for this mechanistic proposal comes from deuterium labeling studies. In an experiment using an iron-based catalyst, the hydrosilylation of N,N-dibenzyl-4-methoxybenzamide with diphenylsilane-d₂ (Ph₂SiD₂) resulted in the selective incorporation of two deuterium atoms specifically at the benzylic methylene position of the product amine. researchgate.netmdpi.com This outcome is consistent with the reduction of an intermediate iminium ion, where the two deuterium atoms from the silane are delivered to the carbon atom of the C=N⁺ bond. researchgate.netmdpi.com

Other Metal-Catalyzed Amidation and Coupling Reactions

Beyond hydrosilylation, this compound has been explored as a substrate in other metal-catalyzed transformations, particularly C-H activation and coupling reactions.

One area of investigation is the palladium-catalyzed ortho-acylation of tertiary benzamides. acs.org In a study aimed at developing this methodology using arylglyoxylic acids as the acyl source, various N,N-dialkylbenzamides were successfully acylated at the ortho position. acs.org However, when the sterically bulky this compound was subjected to the optimized reaction conditions, it failed to produce the desired ortho-acylated product. acs.org This lack of reactivity was attributed to the significant steric crowding around the amide nitrogen, which is believed to hinder the necessary coordination of the nitrogen atom to the palladium catalyst—a crucial step for the directed C-H activation to occur. acs.org

In a different class of reactions, dimeric manganese(I) carbonyl complexes have been successfully used to catalyze the hydroarylation and hydroalkenylation of unsaturated amides with organic boronic acids. This represents a significant advance in manganese-catalyzed carbon-carbon bond formation, offering a pathway to functionalized lactams.

Metal-Free Reductive Processes with Silanes and Brønsted Acid Activation

While metal catalysts are effective, efforts have been made to develop metal-free reduction protocols. Organosilanes, which are safer and more soluble alternatives to traditional metal hydrides, can serve as reductants, but their Si-H bonds are typically not nucleophilic enough for direct reductions and require activation. nottingham.ac.uk

One prominent metal-free strategy involves the combination of a silane with a Brønsted acid. nottingham.ac.ukresearchgate.net In these systems, the Brønsted acid activates the substrate by protonating the carbonyl oxygen, thereby increasing its electrophilicity and making it more susceptible to hydride attack from the silane. nottingham.ac.uk Alternatively, the reaction between the Brønsted acid and the silane can generate highly reactive silyl species, such as silyl sulfonates in the case of sulfonic acids, which are potent reducing agents. nottingham.ac.uk This dual activation approach has proven effective for the chemoselective reduction of various functional groups, including tertiary amides. nottingham.ac.ukresearchgate.net

Advanced Spectroscopic and Structural Characterization of N,n Dibenzylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR (¹H NMR) spectrum of N,N-Dibenzylbenzamide in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the benzoyl and benzyl (B1604629) groups typically appear as a complex multiplet in the range of δ 7.13-7.56 ppm. rsc.orgpurdue.edursc.orgamazonaws.com Due to the electronic environment, the signals for the benzoyl and benzyl aromatic protons can sometimes be distinguished. For instance, some studies report the aromatic protons of the benzoyl group appearing as a multiplet around δ 7.52–7.48 ppm, while the protons of the benzyl groups are observed in a broader multiplet between δ 7.41–7.28 ppm. rsc.org

A key feature of the ¹H NMR spectrum is the signal for the benzylic methylene (B1212753) protons (-CH₂-). Due to the restricted rotation around the amide C-N bond, these two methylene groups can be diastereotopic, leading to two distinct signals. These are often observed as singlets or broad singlets at approximately δ 4.41 and δ 4.71 ppm. rsc.orgrsc.org Other studies have reported these as broad singlets at δ 4.75 and 4.44 ppm or as a single broad signal at δ 4.60 ppm, integrating to four protons. purdue.eduamazonaws.com The exact chemical shifts can vary slightly depending on the solvent and the specific rotational dynamics of the molecule.

Table 1: ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (Benzoyl & Benzyl) | 7.13 - 7.56 | Multiplet (m) | rsc.orgpurdue.edursc.orgamazonaws.com |

| Benzylic (-CH₂) | 4.71 & 4.41 | Singlet (s) | rsc.org |

| Benzylic (-CH₂) | 4.75 & 4.44 | Broad Singlet (br s) | amazonaws.com |

| Benzylic (-CH₂) | 4.60 | Doublet (d) | purdue.edu |

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, identifying the different carbon environments within this compound. The most downfield signal is that of the carbonyl carbon of the amide group, which typically appears around δ 172.2 ppm. rsc.org The aromatic carbons of the three phenyl rings resonate in the region of δ 126.7-136.9 ppm. rsc.org The signals for the benzylic carbons (-CH₂) are found further upfield, with reported values around δ 51.5 and δ 46.8 ppm, again reflecting their diastereotopic nature. rsc.org

Table 2: ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | 172.2 | rsc.org |

| Aromatic (C) | 126.7 - 136.9 | rsc.org |

| Benzylic (-CH₂) | 51.5 & 46.8 | rsc.org |

Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms. In studies involving amides, deuterium can be incorporated to trace the origin of hydrogen atoms in the products. For example, in the reduction of amides to amines, the use of a deuterated reducing agent like Ph₂SiD₂ can help determine the source of the hydrogens added to the final amine product. In a study on the iron-catalyzed deoxygenative hydrosilylation of N,N-dibenzyl-4-methoxybenzamide, the use of Ph₂SiD₂ resulted in the selective incorporation of two deuterium atoms at the benzylic position of the resulting amine. mdpi.com This provided strong evidence for a mechanism involving the reduction of an intermediate iminium species. mdpi.com

While specific deuterium labeling studies focusing solely on the mechanistic analysis of this compound itself are not extensively detailed in the provided search results, the principles are broadly applicable. For instance, studying the denitrogenation of 2-diazonium-N,N-dibenzylbenzamides has provided insights into reaction pathways, where the fate of the benzyl groups can be tracked. rsc.org Furthermore, deuterium-labeling experiments in related systems, such as the anionic cyclization of N-benzyl-N-methyldiphenylphosphinamide, have been instrumental in understanding complex reaction mechanisms involving benzylic deprotonation and intramolecular reactions. nih.gov These studies highlight how deuterium labeling can unravel complex reaction pathways, including distinguishing between different potential mechanisms like direct C-H insertion or hydride abstraction. rsc.org

13C NMR Spectral Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. In this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration of the tertiary amide. This strong band is typically observed in the region of 1622-1631 cm⁻¹. rsc.orgresearchgate.net Other characteristic absorptions include those for the C-H stretching of the aromatic rings (around 3059-3062 cm⁻¹) and the aliphatic C-H stretching of the methylene groups. rsc.orgresearchgate.net The C-N stretching vibration also gives rise to a signal, often found in the fingerprint region.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=O (Amide I) | 1622 - 1631 | rsc.orgresearchgate.net |

| Aromatic C-H | 3059 - 3062 | rsc.orgresearchgate.net |

| Aliphatic C-H | ~2927 | researchgate.net |

| C-N Stretch | 1429 | researchgate.net |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. The calculated exact mass for the protonated molecule of this compound ([M+H]⁺) is C₂₁H₂₀NO. HRMS is also invaluable for confirming the identity of derivatives. For instance, in the synthesis of various substituted benzamides, HRMS is used to confirm the elemental composition of the products, typically with an error of less than 5 ppm. beilstein-journals.org For example, the HRMS data for N-benzyl-4-methoxybenzamide showed a found m/z of 242.1170 for the [M+H]⁺ ion, which is very close to the calculated value of 242.1175 for C₁₅H₁₆NO₂. beilstein-journals.org

The fragmentation of this compound under electron ionization (EI) often involves cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group. A common fragmentation pattern shows a base peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. researchgate.net Other significant fragments include the tropylium (B1234903) ion at m/z 91, resulting from the benzyl group, and the molecular ion [M]⁺ at m/z 301. researchgate.net

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (EI) | Identity | Reference |

|---|---|---|---|

| [M]⁺ | 301 | Molecular Ion | researchgate.net |

| [C₁₄H₁₄N]⁺ | 210 | [M - C₆H₅CO]⁺ | researchgate.net |

| [C₇H₅O]⁺ | 105 | Benzoyl cation | researchgate.net |

| [C₇H₇]⁺ | 91 | Tropylium ion | researchgate.net |

| [C₆H₅]⁺ | 77 | Phenyl cation | researchgate.net |

Electrospray Ionization Time-of-Flight (ESI-TOF)

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a powerful analytical technique used for the determination of the molecular weight of a compound with high accuracy. In the analysis of this compound, this technique is employed to confirm the mass of the molecule and to study its behavior under ionization conditions.

When subjected to ESI-TOF analysis, this compound typically forms a protonated molecule, [M+H]⁺. The high-resolution mass spectrum would show a peak corresponding to the exact mass of this ion. For instance, a high-resolution mass spectrometry (HRMS) analysis using ESI can determine the mass-to-charge ratio (m/z) of the sodium adduct, [M+Na]⁺. rsc.org

In one study, the calculated m/z for the sodium adduct of a related compound, N,3-dimethyl-N-(4-methylbenzyl)benzamide ([C₁₇H₁₉NONa]⁺), was 276.1364, with the found value being 276.1361. rsc.org While this is not this compound, it illustrates the high accuracy of the ESI-TOF technique. Similarly, for this compound, the expected m/z for the [M+Na]⁺ adduct would be calculated based on its molecular formula (C₂₁H₁₉NO) and the mass of a sodium ion.

The data obtained from ESI-TOF is crucial for confirming the successful synthesis of this compound and for ruling out the presence of impurities. The high mass accuracy of TOF analyzers allows for the confident determination of the elemental composition of the detected ions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about the molecular structure, conformation, and intermolecular interactions of this compound in its solid state.

Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. nih.gov The specific space group for this compound is P 1 21/c 1, a common space group for organic molecules. nih.gov

The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been reported as follows:

| Parameter | Value |

| a | 5.7438 Å |

| b | 18.2969 Å |

| c | 15.3844 Å |

| α | 90.00° |

| β | 90.528° |

| γ | 90.00° |

| Z | 4 |

Table 1: Unit cell parameters for this compound. nih.gov

The value of Z being 4 indicates that there are four molecules of this compound within each unit cell. nih.gov

Molecular Conformation and Intermolecular Interactions

Studies on related N,N-dibenzylbenzamides have explored the rotational barriers around the C-N bonds, which are influenced by steric and electronic effects. oup.com In the solid state, the conformation is locked, but this provides a snapshot of a low-energy conformation. Intermolecular interactions play a crucial role in the packing of the molecules in the crystal lattice. While specific details on the intermolecular interactions of this compound from the provided search results are limited, in related amide structures, interactions such as C-H···O and π-π stacking are commonly observed. These non-covalent interactions are critical in stabilizing the crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in close contacts with neighboring molecules.

Chromatographic Techniques for Purification and Reaction Monitoring

Chromatographic techniques are fundamental in synthetic organic chemistry for both monitoring the progress of a reaction and for purifying the desired product from a mixture.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of chemical reactions. In the synthesis of this compound and its derivatives, TLC is routinely used to determine the consumption of starting materials and the formation of the product. rsc.orgrsc.org

The choice of the mobile phase, or eluent, is critical for achieving good separation of the components on the TLC plate. For this compound, a common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297). rsc.org The polarity of this mixture can be adjusted to optimize the separation. The position of a compound on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Column Chromatography

Column chromatography is a principal purification technique for this compound, effectively separating it from reaction byproducts and unreacted starting materials. The selection of the stationary and mobile phases is critical for achieving optimal separation.

Silica (B1680970) gel is the most commonly employed stationary phase for the purification of this compound and its derivatives. researchgate.netthieme-connect.debeilstein-journals.org Its polar nature allows for effective separation based on the polarity of the compounds.

The mobile phase, or eluent, typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent like ethyl acetate or diethyl ether. researchgate.netthieme-connect.debeilstein-journals.orgrsc.orgwiley.com The ratio of these solvents is adjusted to achieve the desired elution of this compound while retaining impurities on the column. In some instances, a more complex solvent system, such as a 7:2:1 mixture of dichloromethane, hexanes, and diethyl ether, has been utilized to effectively separate the product from residual starting materials. purdue.edu

Flash chromatography, a modification of column chromatography that uses pressure to increase the flow rate of the mobile phase, is also frequently reported for the purification of this compound, often yielding the product as a white solid. researchgate.net

Detailed Research Findings

Various studies have reported specific conditions for the successful purification of this compound using column chromatography. These findings highlight the adaptability of the technique to different synthetic routes and impurity profiles.

For instance, after a metal-free synthesis, this compound was purified by column chromatography on silica gel using a 3:7 ethyl acetate/n-hexane solvent system, resulting in a 68% yield. beilstein-journals.org Another study reported the use of flash chromatography on silica gel with a petroleum ether-ethyl acetate (4.2/0.8, v/v) mobile phase, which afforded the product in 96% yield. researchgate.net In a different synthesis, column chromatography with a 10% hexane/ethyl acetate mixture was used to isolate this compound in 85% yield. wiley.com Furthermore, purification with a 1:15 ethyl acetate: petroleum ether mixture has also been documented. rsc.org

The retention factor (Rf), a key parameter in thin-layer chromatography (TLC) which is often used to optimize column chromatography conditions, has been reported for this compound in different solvent systems. An Rf value of 0.44 was observed with a 4.2/0.8 (v/v) petroleum ether-ethyl acetate system. researchgate.net Using a 3:7 ethyl acetate/n-hexane eluent, an Rf of 0.51 was recorded. beilstein-journals.org

The following tables summarize the reported column chromatography conditions and corresponding research findings for the purification of this compound.

Table 1: Column Chromatography Conditions for this compound Purification

| Stationary Phase | Mobile Phase | Mobile Phase Ratio (v/v) | Chromatography Type | Reference |

| Silica Gel | Dichloromethane:Hexanes:Diethyl Ether | 7:2:1 | Column Chromatography | purdue.edu |

| Silica Gel | Diethyl Ether/Petroleum Ether | 3:10 to 1:2 | Column Chromatography | thieme-connect.de |

| Silica Gel | Petroleum Ether-Ethyl Acetate | 4.2:0.8 | Flash Chromatography | researchgate.net |

| Silica Gel | Hexane/Ethyl Acetate | 10% Ethyl Acetate | Column Chromatography | wiley.com |

| Silica Gel | Ethyl Acetate/n-Hexane | 3:7 | Column Chromatography | beilstein-journals.org |

| Silica Gel | Ethyl Acetate:Petroleum Ether | 1:15 | Column Chromatography | rsc.org |

Table 2: Research Findings for this compound Purification via Column Chromatography

| Mobile Phase System | Yield (%) | Rf Value | Reference |

| Petroleum Ether-Ethyl Acetate (4.2:0.8) | 96 | 0.44 | researchgate.net |

| Hexane/Ethyl Acetate (10% Ethyl Acetate) | 85 | Not Reported | wiley.com |

| Ethyl Acetate/n-Hexane (3:7) | 68 | 0.51 | beilstein-journals.org |

| Ethyl Acetate:Petroleum Ether (1:15) | 77 | Not Reported | rsc.org |

Computational and Theoretical Investigations of N,n Dibenzylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for understanding the intricate details of molecular structure, stability, and reactivity. For N,N-Dibenzylbenzamide and its derivatives, these computational methods, particularly Density Functional Theory (DFT), have provided significant insights into reaction pathways, conformational preferences, and spectroscopic characteristics.

DFT calculations have been instrumental in elucidating the mechanisms of reactions involving this compound and its analogues. These studies provide a molecular-level picture of transition states and intermediates that are often difficult to observe experimentally.

One area of focus has been the metal-catalyzed hydrosilylative reduction of this compound. In a study of an iron(II) N-phosphinoamidinate pre-catalyst, the reaction of this compound with phenylsilane (B129415) showed high conversion to tribenzylamine (B1683019) and dibenzylamine (B1670424). researchgate.net The reductions are thought to occur via a reactive Fe-hydride intermediate, which is formed from the reaction of the iron complex with the silane (B1218182) under catalytic conditions. researchgate.netmdpi.com DFT calculations on related first-row transition metal catalysts suggest that the relative reactivity and selectivity of the catalyst system are a function of the spin-state energy gap. researchgate.net Similarly, in the reduction of 3-amino-N,N-dibenzylbenzamide, DFT computational studies were performed to understand the initial step of the reduction from a nitro to a nitroso group, which was hypothesized to be the rate-determining step of the reaction. amazonaws.comunimi.it

Another complex reaction mechanism involves the decomposition of the diazonium salt derived from o-amino-N,N-dibenzylbenzamide. Experimental studies showed that this reaction yields N-benzylbenzamide and benzaldehyde (B42025). dss.go.th This was explained by a 1,5-hydride transfer from a benzyl (B1604629) group to the phenyl cation formed after the loss of nitrogen, creating a new cationic intermediate. dss.go.thrsc.org This intermediate can then undergo hydrolysis to yield the observed products. rsc.orgacs.org

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and reactivity. A significant feature of amides is the rotational barrier around the carbon-nitrogen (C-N) bond, which possesses partial double-bond character due to resonance.

Dynamic NMR (DNMR) spectroscopy has been used to determine the free energies of activation (ΔG‡) for the internal rotation about the C-N bond in this compound. oup.com These barriers quantify the energy required to interconvert between different rotamers. The study of rotational barriers provides direct insight into the molecule's energy landscape and conformational dynamics. oup.com In chloroform-d (B32938) (CDCl₃) at a coalescence temperature of 304.3 K, the rotational barrier for this compound was determined to be 15.3 kcal/mol (64.3 kJ/mol), based on ¹H NMR measurements of the benzyl CH₂ signals. oup.com A similar value was obtained from ¹³C NMR, highlighting the reliability of the data. oup.com The solid-state conformation has been determined by X-ray crystallography, providing a benchmark for theoretical models. nih.gov

The surrounding solvent medium can significantly influence the conformational equilibrium and reactivity of a molecule. Theoretical models often incorporate solvent effects to provide a more accurate description of chemical processes in solution. For this compound, the influence of the solvent on the rotational barrier about the C-N bond has been systematically investigated. oup.com

It is a general trend that the rotational barriers of amides increase with the polarity of the solvent. This is attributed to the fact that more polar solvents favor the charge-separated resonance structure of the amide bond, which increases its double-bond character and thus stabilizes the planar ground state more than the non-planar transition state for rotation. oup.com For this compound, the rotational barrier was found to be higher in the more polar solvent dimethyl sulfoxide-d₆ (DMSO-d₆) compared to chloroform-d (CDCl₃). oup.com This observation supports the theoretical model of solvent-induced stabilization of the polar mesomeric form. oup.com

| Solvent | Coalescence Temp. (K) from ¹H NMR | ΔG‡ (kcal/mol) from ¹H NMR | ΔG‡ (kJ/mol) from ¹H NMR |

|---|---|---|---|

| CDCl₃ | 304.3 | 15.3 | 64.3 |

| Pyridine-d₅ | 305.0 | 15.4 | 65.0 |

| Methanol-d₄ | 302.0 | 15.1 | 62.6 |

| DMSO-d₆ | 297.0 | 15.2 | 63.5 |

A key application of quantum chemical calculations is the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, and Infrared (IR) vibrational frequencies. These predictions can aid in the structural elucidation of new compounds and the interpretation of experimental spectra. While specific predictive studies for this compound are not widely published, the experimental data serves as a benchmark for future theoretical work. DFT methods are commonly employed for this purpose, where the optimized molecular geometry is used to calculate the magnetic shielding tensors (for NMR) or the vibrational frequencies. Experimental ¹H and ¹³C NMR data for this compound and its derivatives have been reported in various studies. amazonaws.compurdue.edursc.org

Solvent Effects Modeling in Theoretical Studies

Theoretical Insights into Bonding and Intermediate Species (e.g., Charge-Transfer Complexes, Hypervalent Molecules)

Theoretical studies provide crucial insights into the nature of chemical bonding and the structure of transient, high-energy intermediates that govern reaction pathways.

A significant example is the cationic intermediate formed during the decomposition of the diazonium salt of o-amino-N,N-dibenzylbenzamide. acs.org An intramolecular hydride shift from a benzylic carbon to the phenyl cation results in a new cationic species, BzN(+...CHPh)CH2Ph. acs.orgacs.org The existence of this intermediate was supported by its hydrolysis products and by its independent synthesis. acs.org Computational techniques such as natural population analysis can be used to probe the electronic structure of such species, for instance, to determine their ion-pair character. acs.org

In the context of catalytic reductions, theoretical models support the existence of transient metal-hydride species as key intermediates. researchgate.netmdpi.com For example, in the hydrosilylation of this compound catalyzed by an iron complex, a reactive Fe-hydride intermediate is proposed to be the active reducing agent. mdpi.com Similarly, the denitrogenation of 2-diazonium-N,N-dibenzylbenzamides is believed to proceed through an iminium ion intermediate following a hydride shift. rsc.org These theoretical insights into short-lived, reactive species are fundamental to understanding and optimizing chemical reactions.

Applications of N,n Dibenzylbenzamide in Advanced Organic Synthesis

Role as a Key Substrate in Complex Organic Transformations

N,N-Dibenzylbenzamide serves as a key substrate in a range of complex organic transformations, primarily due to the reactivity of its C-H bonds and the directing ability of the amide group.

One significant application is in transition metal-catalyzed C-H activation and functionalization reactions. For instance, rhodium-catalyzed systems have been developed for the addition of the C-H bond of benzamides to aromatic N-sulfonyl aldimines, yielding branched amine products. nih.gov This transformation demonstrates high functional group compatibility. nih.gov Furthermore, iridium-catalyzed C(sp³)–H borylation of N-methyl amides has been achieved, showcasing the potential for selective functionalization of the N-alkyl groups. nih.gov While N,N-dimethylbenzamide favors C(sp²)–H borylation on the aromatic ring, this highlights the tunability and potential for regioselective C-H functionalization in related systems. nih.gov

The denitrogenation of 2-diazonium-N,N-dibenzylbenzamides has been studied, revealing mechanistic insights into C-H insertion and hydride shift pathways. rsc.org These studies contribute to a deeper understanding of reaction mechanisms that can be applied to the design of new synthetic methods.

Precursor in the Synthesis of Diverse Amine Derivatives

A primary application of this compound is as a precursor for the synthesis of various amine derivatives, most notably through reduction of the amide carbonyl group.

The deoxygenative reduction of tertiary amides, including this compound, to the corresponding tertiary amines is a key transformation. mdpi.com Various catalytic systems have been developed for this purpose, employing base metals such as iron, cobalt, and nickel in hydrosilylation reactions. mdpi.com For example, an iron complex, (κ²-P,N)Fe{N(SiMe₃)₂}, has shown high efficiency in the hydrosilylation of this compound, leading to the formation of tribenzylamine (B1683019). mdpi.com Nickel-based catalysts have also demonstrated superior activity in these reductions. mdpi.com

The following table summarizes the catalytic reduction of this compound to tribenzylamine using different base metal catalysts.

| Catalyst System | Reductant | Temperature (°C) | Time (h) | Conversion/Yield of Tribenzylamine | Reference |

| (κ²-P,N)Fe{N(SiMe₃)₂} | PhSiH₃ | 75 | 1 | >95% conversion, 73% NBn₃ | mdpi.com |

| (κ²-P,N)Co{N(SiMe₃)₂} | PhSiH₃ | 75 | 18 | - | mdpi.com |

| (κ²-P,N)Ni{N(SiMe₃)₂} | PhSiH₃ | 75 | 18 | 85% yield | mdpi.com |

This table is for illustrative purposes and specific reaction conditions and yields can vary.

Furthermore, palladium-catalyzed debenzylation of this compound has been investigated, demonstrating chemoselectivity where the aryl benzyl (B1604629) ether is cleaved in preference to the N,N-dibenzylamide group. sci-hub.se This selective deprotection allows for the synthesis of secondary amines or other functionalized amine derivatives.

Utility in the Construction of Functionalized Heterocyclic Systems

This compound and its derivatives are valuable intermediates in the synthesis of functionalized heterocyclic systems. The amide functionality can act as a directing group to facilitate cyclization reactions.

A notable example is the rhodium(III)-catalyzed [4+2]-annulation of benzamides with alkynes to construct isoquinolone derivatives. nih.gov While the specific use of this compound is not detailed, the general methodology highlights the potential for benzamides to participate in C-H activation and subsequent annulation to form complex heterocyclic cores. nih.gov The resulting isoquinolones are important structural motifs in many biologically active molecules. nih.gov

Additionally, the branched amine products resulting from the rhodium-catalyzed addition of benzamide (B126) C-H bonds to imines can be further transformed into isoindoline (B1297411) and isoindolinone frameworks, demonstrating the utility of this compound derivatives in building these heterocyclic systems. nih.gov

Strategic Intermediate in the Synthesis of Pharmaceutical Precursors and Complex Organic Molecules

The versatility of this compound as a substrate and precursor makes it a strategic intermediate in the synthesis of more complex molecules, including pharmaceutical precursors.